molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

货号: B109636
CAS 编号: 137160-11-3
分子量: 339.9 g/mol
InChI 键: CKAKVKWRMCAYJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

赛瑞斯塔,也称为阿替加奈,是一种小分子药物,可作为 N-甲基-D-天冬氨酸 (NMDA) 受体的非竞争性拮抗剂。它最初由 Cenes Ltd. 开发 并已针对其潜在的神经保护特性进行研究,特别是在脑损伤和中风的情况下 .

科学研究应用

赛瑞斯塔因其神经保护特性而得到广泛研究。它的一些主要应用包括:

作用机制

赛瑞斯塔通过与 NMDA 受体结合发挥作用,NMDA 受体是大脑中的一种谷氨酸受体。赛瑞斯塔作为一种非竞争性拮抗剂,会抑制受体的活性,阻止过量的钙离子流入神经元。 这种作用有助于保护神经元免受兴奋性毒性,兴奋性毒性是一种可能导致中风和外伤性脑损伤等疾病中细胞死亡的过程 .

生化分析

Biochemical Properties

Cerestat interacts with the NMDA receptor, acting as an antagonist . It exhibits a high degree of selectivity for the NMDA receptor over sigma receptors . The interaction between this compound and the NMDA receptor is crucial for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In a rat model of stroke induced by middle cerebral artery occlusion, this compound reduced infarct volume and the number of steps and errors in a foot fault test . It also reduced cortical and striatal neuronal necrosis in a rat model of temporary focal ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the NMDA receptor. As an NMDA receptor antagonist, this compound blocks the activity of this receptor, thereby reducing calcium entry into the cell . This mechanism of action is believed to underlie its neuroprotective effects in models of cerebral ischemia .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound’s neuroprotective effects can be observed following administration in animal models of cerebral ischemia .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a rat model of stroke, this compound at a dose of 1 mg/kg reduced infarct volume and improved performance in a foot fault test .

准备方法

赛瑞斯塔的合成涉及制备 N-(3-乙基苯基)-N-甲基-N'-1-萘基胍盐酸盐。合成路线通常包括以下步骤:

赛瑞斯塔的工业生产方法可能涉及优化这些步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

赛瑞斯塔会经历各种化学反应,包括:

    氧化: 赛瑞斯塔在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 该化合物也可以发生还原反应,尤其是在胍部分。

    取代: 赛瑞斯塔可以参与取代反应,尤其是在芳香环上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲电试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

赛瑞斯塔在 NMDA 受体拮抗剂中是独一无二的,因为它具有特定的结合特性和神经保护作用。类似的化合物包括:

    氯胺酮: 另一种具有麻醉和抗抑郁作用的 NMDA 受体拮抗剂。

    美金刚: 用于治疗阿尔茨海默病,它也作为 NMDA 受体拮抗剂。

    地佐西平 (MK-801): 一种主要用于研究环境的强效 NMDA 受体拮抗剂。

与这些化合物相比,赛瑞斯塔对 NMDA 受体表现出更高的选择性,并且专门针对其在缺血性疾病中的神经保护作用进行了研究 .

属性

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aptiganel hydrochloride
Reactant of Route 2
Aptiganel hydrochloride
Reactant of Route 3
Reactant of Route 3
Aptiganel hydrochloride
Reactant of Route 4
Aptiganel hydrochloride
Reactant of Route 5
Reactant of Route 5
Aptiganel hydrochloride
Reactant of Route 6
Aptiganel hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for Cerestat?

A1: this compound functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does this compound's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that this compound exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While this compound can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate this compound's neuroprotective potential?

A3: this compound's neuroprotective effects have been explored in various experimental models. These include:

  • Focal Cerebral Ischemia: this compound demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]
  • Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that this compound treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]
  • Spinal Cord Injury: Research in a rat spinal cord contusion model showed that this compound, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []
  • Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that this compound has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of this compound's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into this compound's pharmacokinetics:

  • Administration: Intravenous infusion is the primary route of administration explored for this compound. []
  • Clearance: this compound exhibits a clearance rate of approximately 125 +/- 55 L/h. []
  • Volume of Distribution: The volume of distribution for this compound is estimated to be 537 +/- 1,261. []
  • Tolerability and Side Effects: While generally well-tolerated at lower doses, this compound infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of this compound as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, this compound, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

  • Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on this compound and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like this compound has encountered challenges, research in this field continues. Future directions include:

  • Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []
  • Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []
  • Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。